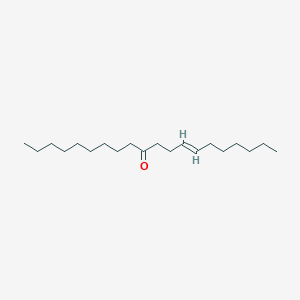

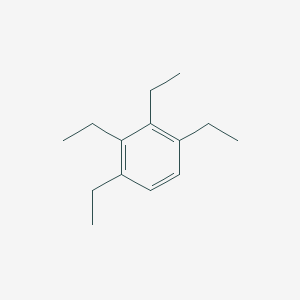

![molecular formula C18H12Br2O8 B12288096 2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)

2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure ist eine komplexe organische Verbindung, die durch das Vorhandensein von zwei 4-Brombenzoylgruppen gekennzeichnet ist, die an ein Bernsteinsäuregrundgerüst gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure beinhaltet typischerweise die Veresterung von Bernsteinsäure mit 4-Brombenzoylchlorid. Die Reaktion wird in Gegenwart einer Base, wie Pyridin oder Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen:

Temperatur: Raumtemperatur bis 60 °C

Lösungsmittel: Dichlormethan oder Chloroform

Reaktionszeit: 12-24 Stunden

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Bromatome können oxidiert werden, um Bromoxide zu bilden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Bromatome können durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid unter wasserfreien Bedingungen.

Substitution: Nucleophile wie Natriumazid oder Thioharnstoff in polaren Lösungsmitteln wie Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Oxidation: Bromoxide und Carbonsäuren.

Reduktion: Alkohol-Derivate der ursprünglichen Verbindung.

Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Bromatome ersetzen.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Ligand für Proteinbindungsstudien untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien, wie Polymere und Beschichtungen, aufgrund seiner einzigartigen strukturellen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Brombenzoylgruppen können starke Wechselwirkungen mit den aktiven Zentren von Enzymen eingehen, was zu einer Hemmung oder Modulation ihrer Aktivität führt. Das Bernsteinsäuregrundgerüst kann auch an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen beteiligt sein, wodurch die Bindungsaffinität und Spezifität der Verbindung erhöht wird.

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The succinic acid backbone can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)bernsteinsäure

- (2S,3S)-2,3-Bis((4-fluorobenzoyl)oxy)bernsteinsäure

- (2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)bernsteinsäure

Einzigartigkeit

(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)bernsteinsäure ist aufgrund des Vorhandenseins von Bromatomen einzigartig, die an bestimmten chemischen Reaktionen und Wechselwirkungen teilnehmen können, die mit anderen Halogenen oder Substituenten nicht möglich sind. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

IUPAC Name |

2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRKGOQEVATOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

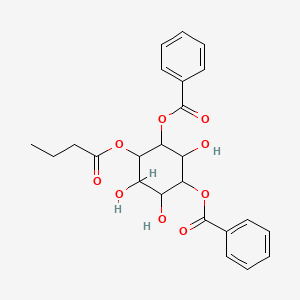

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

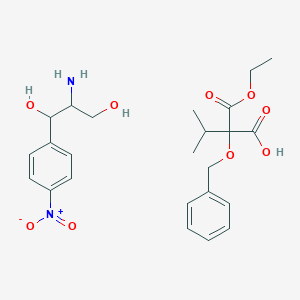

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

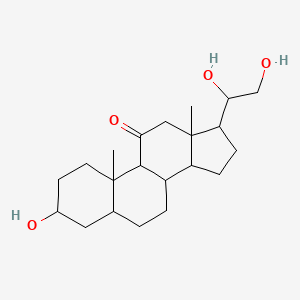

![3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)

![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)